molecular formula C8H16N2 B1414748 2-Methyl-2-[(2-methylpropyl)amino]propanenitrile CAS No. 1018291-88-7

2-Methyl-2-[(2-methylpropyl)amino]propanenitrile

Cat. No.: B1414748
CAS No.: 1018291-88-7
M. Wt: 140.23 g/mol
InChI Key: IXICTGPBRRDJPC-UHFFFAOYSA-N
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Description

“2-Methyl-2-[(2-methylpropyl)amino]propanenitrile” is a chemical compound with the CAS Number: 1018291-88-7 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 2-(isobutylamino)-2-methylpropanenitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2/c1-7(2)5-10-8(3,4)6-9/h7,10H,5H2,1-4H3 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical form of “this compound” is not specified in the web search results .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 2-Methyl-2-[(2-methylpropyl)amino]propanenitrile is utilized in the synthesis of 2-cyanopyrrolidines, a type of heterocyclic compound. This process involves reacting the compound with γ-halocarbonyl compounds, and it has been shown to yield products as single enantiomers in many cases, indicating its importance in producing chiral compounds (Grygorenko et al., 2007).

Precursor for Synthesis of Various Heterocyclic Systems

  • This compound serves as a precursor for the synthesis of various heterocyclic systems like imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. Its applications also extend to its use as a source of a nitrile carbon atom and as a catalyst or initiator in different chemical reactions (Drabina & Sedlák, 2012).

Antimicrobial Activity

  • Derivatives of this compound have been shown to possess promising antimicrobial activities against various organisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast. This indicates its potential for use in developing new antimicrobial agents (Behbehani et al., 2011).

Thermal Storage of Energy

  • The compound and its mixtures are being considered as potential candidates for thermal storage of energy. Their thermal conductivities have been measured, and they show promise for applications in energy storage and management (Zhang & Xu, 2001).

Magnetic Refrigeration

  • Some derivatives, like Mn supertetrahedra and planar discs synthesized using this compound, have been investigated for their potential in magnetic refrigeration, showing significant magnetocaloric effects (Manoli et al., 2008).

Safety and Hazards

The safety information for “2-Methyl-2-[(2-methylpropyl)amino]propanenitrile” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, and H332 .

Mechanism of Action

Target of Action

This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and organic compounds, suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Biochemical Pathways

As an intermediate in the synthesis of various pharmaceuticals and organic compounds, it could potentially influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.

Action Environment

As an intermediate in the synthesis of various pharmaceuticals and organic compounds, its stability and efficacy could be influenced by a variety of factors, including temperature, pH, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

2-Methyl-2-[(2-methylpropyl)amino]propanenitrile plays a role in biochemical reactions as an intermediate in the synthesis of pharmaceuticals and organic compounds . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting organ function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound may be metabolized into different products, which can further interact with other metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.

Properties

IUPAC Name

2-methyl-2-(2-methylpropylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7(2)5-10-8(3,4)6-9/h7,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXICTGPBRRDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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